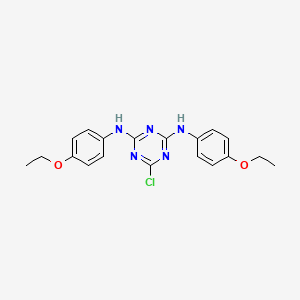
6-chloro-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds with a variety of applications in different fields, including agriculture, medicine, and materials science. This particular compound is characterized by the presence of a chlorine atom and two ethoxyphenyl groups attached to the triazine ring.
作用机制
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to summarize the affected biochemical pathways and their downstream effects. Once the targets are identified, it would be possible to map out the biochemical pathways that the compound influences .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its targets and mode of action. Without this specific information, it’s challenging to describe the exact effects of the compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. Similarly, the presence of other molecules could interfere with the compound’s ability to interact with its targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 4-ethoxyphenylamine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the process. Additionally, large-scale purification techniques such as column chromatography or crystallization may be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
6-chloro-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxyphenyl groups can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted triazines depending on the nucleophile used.
Oxidation Reactions: Products include phenols, quinones, and other oxidized derivatives.
Reduction Reactions: Products include dihydrotriazines and other reduced forms of the compound.
科学研究应用
6-chloro-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
相似化合物的比较
Similar Compounds
6-chloro-N,N’-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with methoxy groups instead of ethoxy groups.
6-chloro-N,N’-bis(4-phenyl)-1,3,5-triazine-2,4-diamine: Lacks the ethoxy groups, resulting in different chemical properties.
6-chloro-N,N’-bis(4-aminophenyl)-1,3,5-triazine-2,4-diamine: Contains amino groups, leading to different reactivity and applications.
Uniqueness
6-chloro-N,N’-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity. The combination of the chlorine atom and ethoxyphenyl groups provides a distinct set of properties that can be leveraged in various applications.
属性
IUPAC Name |
6-chloro-2-N,4-N-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-3-26-15-9-5-13(6-10-15)21-18-23-17(20)24-19(25-18)22-14-7-11-16(12-8-14)27-4-2/h5-12H,3-4H2,1-2H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQCNPQNXWCSOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














